Divergent Sedation Profile: Pipequaline (50 mg) Shows Psychostimulation While Diazepam (10 mg) Causes Significant Sedation in Human Volunteers
In a randomized, placebo-controlled clinical trial of 12 normal volunteers, pipequaline at 50 mg demonstrated no sedative effect and instead produced psychostimulating properties, while diazepam at 10 mg induced significant performance impairment relative to placebo [1]. At the higher 150 mg dose, pipequaline did produce sedation at the 5-hour time point, confirming dose-dependent effects but still exhibiting a therapeutic window free of sedation at lower doses [1].
| Evidence Dimension | Sedation and performance impairment (human volunteers) |
|---|---|
| Target Compound Data | 50 mg: No sedation; psychostimulating properties observed. 150 mg: Significant performance decrease at 5h post-dose. |
| Comparator Or Baseline | Diazepam 10 mg: Significant performance decrease at 2h post-dose. |
| Quantified Difference | Qualitative divergence: Pipequaline (50 mg) produced psychostimulation versus diazepam-induced sedation. |
| Conditions | Randomized placebo-controlled trial, 12 normal volunteers, assessments at 2h and 5h post-dose using visual analogue scales and computerized tests (labyrinths, digits, color test, Zazzo test). |
Why This Matters
This evidence establishes pipequaline as a tool compound for investigating anxiolytic mechanisms dissociated from sedation—a key limitation of classical benzodiazepines.
- [1] von Frenckell R, Ansseau M, Bonnet D. Evaluation of the sedative properties of PK 8165 (pipequaline), a benzodiazepine partial agonist, in normal subjects. Int Clin Psychopharmacol. 1986;1(1):24-35. View Source
